molecular formula C8H13ClN2 B2646608 2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride CAS No. 2247104-16-9

2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride

Cat. No.: B2646608
CAS No.: 2247104-16-9
M. Wt: 172.66
InChI Key: NCKGKZNVXFXKLD-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery. This compound features a fused pyrrolo-diazepine structure, which is recognized as a "privileged scaffold" for its relevance in designing biologically active molecules . The core structure is characterized by the molecular formula C8H12N2 for the free base and a molecular weight of 136.19 g/mol . This diazepine-based scaffold is primarily investigated for its potential pharmacological properties. Research on closely related structural analogs has demonstrated a wide spectrum of biological effects, including prominent anxiolytic and analgesic activities in preclinical models . Some derivatives have shown effects that surpass those of diazepam at equimolar doses, with a potentially reduced side effect profile concerning muscle relaxation and daytime sleepiness . The mechanism of action for these therapeutic effects is often linked to interaction with key CNS targets. Computational and biological studies suggest that high activity in related compounds can be explained by a pronounced interaction with the benzodiazepine site of the GABAA receptor, similar to classic benzodiazepines, combined with activity at serotonergic receptors such as the 5-HT2A receptor . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can employ this hydrochloride salt as a key synthetic intermediate or as a precursor for further chemical elaboration to develop novel compounds for neurological and psychiatric research.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-3-8-7-9-4-2-6-10(8)5-1;/h1,3,5,9H,2,4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKGKZNVXFXKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC=CN2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine typically involves the condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole. This reaction yields 2-(1H-1,2,3-benzotriazol-1-yl-methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine . The benzotriazolyl group can then be substituted with various nucleophiles such as Grignard reagents, sodium borohydride, sodium cyanide, and triethyl phosphite to produce different derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.

Chemical Reactions Analysis

Scientific Research Applications

CNS Effects

Research indicates that compounds related to 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine exhibit central nervous system (CNS) depressant properties. They have been studied for their potential as muscle relaxants and anti-anxiety agents. For instance, certain derivatives have shown efficacy as serotonin receptor antagonists and may play a role in managing anxiety disorders and depression .

Antiallergic Properties

Some studies highlight the antiallergic effects of these compounds. They may inhibit histamine release or block histamine receptors, making them candidates for treating allergic reactions .

Cardiovascular Effects

Certain tetrahydropyrrolo derivatives have demonstrated the ability to lower blood pressure and dilate pulmonary vessels. This suggests potential applications in treating cardiovascular diseases .

Applications in Medicinal Chemistry

Application Description
CNS DepressantsCompounds have been tested for their ability to act as muscle relaxants and anti-anxiety agents.
Antiallergic AgentsPotential use in managing allergic reactions through inhibition of histamine release.
Cardiovascular TreatmentsAbility to lower blood pressure and dilate blood vessels indicates use in cardiovascular therapies.

Case Studies

  • CNS Activity : A study evaluated a series of 2-substituted tetrahydropyrroles for their anxiolytic effects in animal models. Results indicated significant reduction in anxiety-related behaviors compared to control groups, supporting their potential as therapeutic agents for anxiety disorders .
  • Antihistaminic Properties : Research on a derivative of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine showed promising results in inhibiting allergic responses in vivo. The compound was able to significantly reduce symptoms associated with histamine-induced allergic reactions in animal models .
  • Cardiovascular Effects : Another study focused on the vasodilatory effects of tetrahydropyrrole derivatives in hypertensive rat models. The compounds demonstrated a marked decrease in blood pressure and improved vascular function .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility : The C2 position in 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine allows diverse functionalization (alkyl, aryl, benzyl), unlike callysponine, which has a rigid marine-derived scaffold .

Physicochemical Properties

The hydrochloride form of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine demonstrates distinct solubility and stability compared to neutral or alternative salt forms:

Property 2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine Hydrochloride Neutral 2-Ethyl Analogue Callysponine (Marine Derivative)
Solubility in Water High (due to ionic character) Low Insoluble
Melting Point 198–202°C (decomposes) Oily liquid Not reported
Stability Stable under inert conditions Air-sensitive Labile in acidic media
Synthetic Yield 51–81% (for substituted derivatives) 25–45% Not applicable (natural product)

Data derived from and .

Pharmacological Activities

The pharmacological profile of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives contrasts with related compounds:

Compound Class Biological Activity Mechanism/Application Key References
2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives 5-HT receptor antagonism, CNS depression Potential anxiolytics or antipsychotics
Tetrahydro[1,4]diazepino[1,2-a]indoles Muscle relaxation, pulmonary vasodilation Anti-allergy agents
Callysponine (1,4-diazepine) No cytotoxicity (HepG2, A549, HeLa cells) Marine natural product with unknown drug potential
MAPK1 Inhibitor (Diazepine-containing) Kinase inhibition (IC50 = 6.2 nM) Anticancer therapy

Critical Analysis :

  • The hydrochloride derivative’s lack of intrinsic cytotoxicity (similar to callysponine) contrasts with indole-fused analogues, which show CNS activity .
  • Substituent-driven activity: Ethyl or benzyl groups enhance lipophilicity and blood-brain barrier penetration, whereas polar substituents (e.g., hydroxyl) may limit bioavailability .

Biological Activity

2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine; hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Molecular Structure

  • Chemical Formula : C11_{11}H14_{14}ClN2_2O3_3
  • Molecular Weight : 244.72 g/mol
  • CAS Number : 1338563-18-0

Synthesis

The synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine has been explored through various methods. One notable approach involves the cyclization of appropriate precursors under acidic conditions to yield the desired bicyclic structure .

Pharmacological Properties

The biological activity of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine has been investigated for its potential therapeutic effects. Key areas of research include:

  • Cytotoxicity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a dose-response study showed significant cytotoxicity at specific concentrations .
  • Neuropharmacology : The compound has been evaluated for its effects on neurotransmitter systems. It has shown promise as a modulator of GABAergic activity, which is crucial for its potential use in treating anxiety and other neurological disorders .

Case Studies

Several case studies illustrate the biological implications of this compound:

  • Cancer Treatment : A study highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis in cancer cells .
  • Neurological Disorders : Research indicated that the compound could enhance cognitive functions in animal models of Alzheimer's disease by modulating acetylcholine levels .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicitySignificant inhibition of cancer cell growth
NeuroprotectionEnhanced cognitive function in models
GABA ModulationPotential anxiolytic effects

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Acidic CyclizationCyclization under acidic conditionsUp to 85%
Base-CatalyzedCyclization using basesVaries (40-70%)

Q & A

Q. What are the standard synthetic routes for 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives, and how are reaction conditions optimized?

The synthesis typically involves condensation of 3-(pyrrol-1-yl)-1-propylamine or related precursors with (1-hydroxymethyl)benzotriazole, followed by nucleophilic substitution with Grignard reagents, NaBH₄, or cyanide . Key steps include:

  • Condensation : Conducted in CHCl₃ with p-TsOH as a catalyst, yielding intermediates like 2-(benzotriazolylmethyl) derivatives (55–71% yield) .
  • Nucleophilic substitution : Grignard reagents (3 equiv., 0°C to RT, THF solvent) introduce alkyl/aryl groups at the C2 position (63–81% yield) .
  • Purification : Silica gel chromatography (hexane/EtOAc gradients) ensures purity .

Q. How are structural and purity analyses performed for this compound class?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR data (e.g., δ 1.2–4.8 ppm for aliphatic protons, δ 100–150 ppm for aromatic carbons) confirm regiochemistry and substituent integration .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., ±0.3% deviation) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ with <5 ppm error) .

Advanced Research Questions

Q. How can computational methods improve the design of novel derivatives with targeted bioactivity?

  • Quantum chemical modeling : Predict reaction pathways for nucleophilic substitutions (e.g., benzotriazole displacement kinetics) to prioritize high-yield routes .
  • Docking studies : Screen virtual libraries of C2-substituted derivatives (e.g., ethyl, benzyl) against protein targets (e.g., GPCRs) to identify candidates for synthesis .
  • Factorial design : Optimize solvent, temperature, and catalyst combinations (e.g., THF vs. Et₂O, 0°C vs. RT) to maximize yield .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

  • Dynamic NMR : Detect restricted rotation in substituents (e.g., allyl or benzyl groups) causing split signals .
  • 2D experiments (COSY, HSQC) : Assign overlapping proton environments (e.g., diastereotopic methylene protons) .
  • Crystallography : Resolve ambiguities in regiochemistry (e.g., indole vs. pyrrole fusion) via single-crystal X-ray diffraction .

Q. What strategies mitigate low yields in multi-step syntheses (e.g., indole-fused derivatives)?

  • Intermediate stabilization : Use boron trifluoride etherate to stabilize reactive intermediates during indole ring formation .
  • Stepwise purification : Isolate benzotriazole intermediates (e.g., compound 8 ) before nucleophilic substitution to reduce side reactions .
  • Solvent screening : Replace THF with DMF for polar substrates to enhance solubility and reaction homogeneity .

Q. How can reaction mechanisms be validated for benzotriazole displacement reactions?

  • Kinetic isotope effects : Compare kH/kDk_{\text{H}}/k_{\text{D}} for reactions using deuterated Grignard reagents to confirm rate-determining steps .
  • Trapping experiments : Identify transient species (e.g., carbocations) with scavengers like 2,6-lutidine .
  • DFT calculations : Simulate transition states for benzotriazole leaving-group behavior to rationalize substituent effects .

Methodological Resources

  • Synthetic protocols : Detailed procedures for Grignard-mediated substitutions .
  • Analytical workflows : NMR and HRMS parameters for structural validation .
  • Computational tools : ICReDD’s reaction path search methods for mechanistic studies .

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